(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of a tetrazole ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-1,2,3,4-tetrazole and acrylonitrile.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 25°C to 80°C, and using solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, water, dichloromethane.
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (25°C to 80°C).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino-tetrazoles, thio-tetrazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways involving tetrazole derivatives.
Medicine
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Drug Delivery: It can be used in the design of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid: Lacks the methyl group on the tetrazole ring.
(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide: Contains an amide group instead of a carboxylic acid.
(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enol: Contains an alcohol group instead of a carboxylic acid.
Uniqueness
The presence of both the tetrazole ring and the propenoic acid moiety in (2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid provides a unique combination of chemical properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule in scientific research and industrial applications.
Properties
CAS No. |
37469-02-6 |
---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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